molecular formula C11H20O10 B1215316 3-O-beta-D-Galactopyranosyl-D-arabinose CAS No. 6057-48-3

3-O-beta-D-Galactopyranosyl-D-arabinose

Cat. No. B1215316
CAS RN: 6057-48-3
M. Wt: 312.27 g/mol
InChI Key: ZTTRCZJSZGZSTB-XGWBRSPTSA-N
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Description

3-O-beta-D-Galactopyranosyl-D-arabinose is a glycosylarabinose . It consists of aldehydo-D-arabinose having a β-D-galactopyranosyl residue at the 3-position . It is a rare sugar found in plants and has been studied for its potential as a prebiotic, antioxidant, anti-inflammatory agent, and as a building block for the synthesis of novel compounds .


Molecular Structure Analysis

The molecular formula of 3-O-beta-D-Galactopyranosyl-D-arabinose is C11H20O10 . Its average mass is 312.27050 and its monoisotopic mass is 312.10565 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-beta-D-Galactopyranosyl-D-arabinose include a molecular weight of 312.27 . It is recommended to be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Galactosyl Oligosaccharides

3-O-beta-D-Galactopyranosyl-D-arabinose has been explored as a galactosyl unit donor in enzymatic transgalactosylation. Research by Pazur, Shadaksharaswamy, and Cepure (1961) found its utility in the synthesis of various oligosaccharides, highlighting its role in creating compounds with potential biological applications. This study also introduced a novel chromatographic technique, column-paper chromatography, for separating compounds with minute differences in Rf values (Pazur, Shadaksharaswamy, & Cepure, 1961).

Polysaccharide Structure in Plant Tissues

In a study focusing on the stem tissues of the oat plant, an L-arabino-D (L?)-galacto-D-glucurono-(4-O-methyl)-D-glucurono-D-xylan was isolated, which included the structural characterization of various galactopyranosyl residues like 3-O-beta-D-Galactopyranosyl-D-arabinose. This research by Buchala, Fraser, and Wilkie (1972) provided insights into the complex structural composition of plant hemicelluloses (Buchala, Fraser, & Wilkie, 1972).

Enzymatic Hydrolysis Studies

Research on beta-Galactosidase from radish seeds by Sekimata et al. (1989) revealed that this enzyme specifically cleaves beta-1,3- and beta-1,6-linked D-galactosyl residues, a process in which 3-O-beta-D-Galactopyranosyl-D-arabinose might be involved. This study contributed to understanding the specificity and action mechanism of plant beta-galactosidases (Sekimata, Ogura, Tsumuraya, Hashimoto, & Yamamoto, 1989).

Polysaccharide Immune Activity

A 2008 study by Sun Yongxu and L. Jicheng identified a water-soluble polysaccharide from the roots of Codonopsis pilosula, which includes 3-O-beta-D-Galactopyranosyl-D-arabinose residues. They demonstrated its potential in stimulating lymphocyte proliferation, suggesting its application in immune system research (Sun Yongxu & L. Jicheng, 2008).

Analysis of Plant Proteoglycans

In a study on the antigenic determinants of a plant proteoglycan, Gleeson and Clarke (1980) investigated the specific carbohydrate components involved, which could include structures like 3-O-beta-D-Galactopyranosyl-D-arabinose. Their research contributed to understanding the immunological properties of plant polysaccharides (Gleeson & Clarke, 1980).

properties

IUPAC Name

(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTRCZJSZGZSTB-XGWBRSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976008
Record name 3-O-Hexopyranosylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-beta-D-Galactopyranosyl-D-arabinose

CAS RN

6057-48-3
Record name Galarose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6057-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Galactosylarabinose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Hexopyranosylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 2
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 3
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 4
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 5
3-O-beta-D-Galactopyranosyl-D-arabinose
Reactant of Route 6
Reactant of Route 6
3-O-beta-D-Galactopyranosyl-D-arabinose

Citations

For This Compound
7
Citations
TE Walker, PJ Unkefer, CJ Unkefer, DS Ehler - Fed. Proc., Fed. Am. Soc …, 1986 - osti.gov
Disaccharides can be prepared enzymatically and by chemical synthesis. Lactose enriched with carbon-13 at C-1 can be synthesized by reacting K/sup 13/CN with a sugar having a …
Number of citations: 0 www.osti.gov
F Miah, H Koliwer-Brandl, M Rejzek, RA Field… - Chemistry & biology, 2013 - cell.com
Trehalose synthase (TreS) was thought to catalyze flux from maltose to trehalose, a precursor of essential trehalose mycolates in mycobacterial cell walls. However, we now show, using …
Number of citations: 48 www.cell.com
C Carrero-Carralero, L Ruiz-Aceituno… - Industrial & …, 2014 - ACS Publications
The use of room temperature ionic liquids (ILs) as green solvents is an emerging and innovative technology, which is quickly expanding in carbohydrate chemistry. However, …
Number of citations: 24 pubs.acs.org
S Caner, N Nguyen, A Aguda, R Zhang, YT Pan… - …, 2013 - academic.oup.com
Trehalose synthase (TreS) catalyzes the reversible conversion of maltose into trehalose in mycobacteria as one of three biosynthetic pathways to this nonreducing disaccharide. Given …
Number of citations: 53 academic.oup.com
L Jiang, M Lin, Y Zhang, Y Li, X Xu, S Li, H Huang - PLoS One, 2013 - journals.plos.org
A novel trehalose synthase (TreS) gene was identified from a metagenomic library of saline-alkali soil by a simple activity-based screening system. Sequence analysis revealed that …
Number of citations: 48 journals.plos.org
HR Reiland - 2016 - search.proquest.com
Candidatus arthromitus (CA) is a Gram positive, spore-forming segmented filamentous bacteria known to be a commensal if not symbiotic organism residing in the gastrointestinal tract. …
Number of citations: 1 search.proquest.com
SA SHAH, MR LANJEWAR, SM GADEGONE… - dharampethscience.com
Ultrasonic velocity (U) and density have been measured experimentally for aqueous solution of dextrose and 10% ethanol-water solutions at concentration range (0.1 M-0.9 M) and at …
Number of citations: 0 www.dharampethscience.com

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